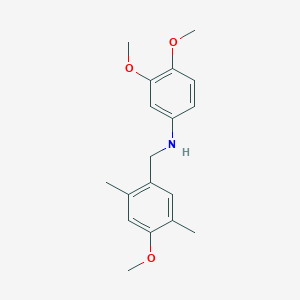
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, commonly known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in 1970 and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen and has been used in scientific research to study its mechanism of action and effects on the human body.
作用機序
The exact mechanism of action of DMMDA-2 is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, perception, and cognition. DMMDA-2 is also believed to act on other receptors, such as the dopamine and norepinephrine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
DMMDA-2 has been found to produce a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. DMMDA-2 has also been found to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects.
実験室実験の利点と制限
DMMDA-2 has several advantages for use in lab experiments. It is a potent hallucinogen and produces profound changes in perception, thought, and mood, making it useful for studying the neural basis of consciousness. DMMDA-2 is also relatively easy to synthesize and has a high purity, which makes it suitable for use in controlled experiments.
However, there are also limitations to the use of DMMDA-2 in lab experiments. It is a controlled substance and is illegal in many countries, which can make it difficult to obtain for research purposes. DMMDA-2 is also a potent hallucinogen and can produce intense and unpredictable effects, which can make it difficult to control in experimental settings.
将来の方向性
There are several future directions for research on DMMDA-2. One area of interest is the relationship between DMMDA-2 and other psychoactive substances, such as LSD and psilocybin. Another area of interest is the use of DMMDA-2 in the treatment of mental health disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of DMMDA-2 on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, (3,4-dimethoxyphenyl)(4-methoxy-2,5-dimethylbenzyl)amine, or DMMDA-2, is a potent hallucinogen that has been used in scientific research to study its effects on the human body. DMMDA-2 has been found to produce profound changes in perception, thought, and mood, and has been used to investigate the neural basis of consciousness. While DMMDA-2 has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its effects on the brain and body.
合成法
The synthesis of DMMDA-2 involves several steps. The first step is the reaction between 3,4-dimethoxybenzaldehyde and 4-methoxy-2,5-dimethylphenylacetonitrile in the presence of sodium methoxide. This reaction produces a yellow oil, which is then dissolved in ethanol and treated with hydrogen chloride gas to produce DMMDA-2 hydrochloride. The final product is obtained by recrystallization from ethanol.
科学的研究の応用
DMMDA-2 has been used in scientific research to study its effects on the human body. It is a potent hallucinogen and has been found to produce profound changes in perception, thought, and mood. DMMDA-2 has been used in studies to investigate the neural basis of consciousness and to explore the relationship between brain function and subjective experience.
特性
IUPAC Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-9-17(21-4)13(2)8-14(12)11-19-15-6-7-16(20-3)18(10-15)22-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINYGJUDBUCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5854894.png)

![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)



![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)